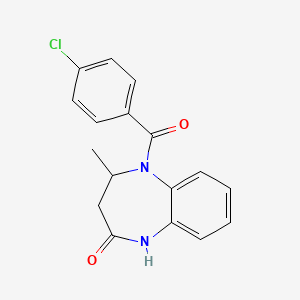

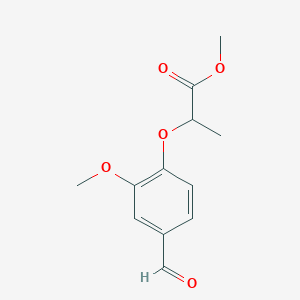

4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Further isolation and purification resulted in a white solid with 52% yield .Molecular Structure Analysis

The molecular structure of “4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile” is characterized by the presence of a benzofuran ring. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involved in the formation of benzofuran derivatives have been studied extensively. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile , exhibit potent anti-tumor effects. Researchers have identified compounds with significant cell growth inhibitory properties against various cancer cell lines, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight the potential of benzofuran-based molecules in cancer therapy.

Anti-Viral Activity

The recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus (HCV) activity. Researchers consider it a potential therapeutic drug for HCV . Investigating the mechanism of action and optimizing its efficacy could lead to valuable antiviral treatments.

Chemical Synthesis and Novel Methods

Recent studies have revealed novel methods for constructing benzofuran rings. For instance:

Miao, Y.-h., Hu, Y.-h., Yang, J., Liu, T., Sun, J., & Wang, X.-j. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540. DOI: 10.1039/C9RA04917G

Mechanism of Action

While the specific mechanism of action for “4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile” is not mentioned in the retrieved papers, benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile”, being a benzofuran derivative, may also hold potential for future research in these areas.

properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUAZKBGEOCYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)

![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)

![Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2799595.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)

![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2799598.png)